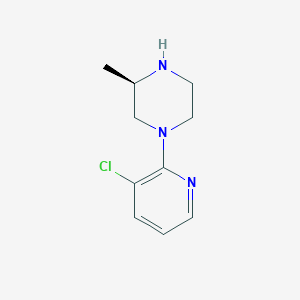

(R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine

Description

Systematic Nomenclature and IUPAC Conventions

The compound (R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine is systematically named according to IUPAC guidelines as (3R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine . This nomenclature reflects its hybrid structure, combining a pyridine ring substituted with chlorine at the 3-position and a piperazine ring with a methyl group at the 3-position. The numbering begins on the pyridine nitrogen, with the chlorine substituent at position 3. The piperazine moiety is numbered such that the methyl group occupies the 3-position, and the stereochemical descriptor (R) specifies the absolute configuration of the chiral center at this carbon.

The IUPAC name adheres to the following conventions:

- Parent structure : Piperazine (a six-membered ring with two nitrogen atoms at positions 1 and 4).

- Substituents :

- A 3-chloropyridin-2-yl group attached to nitrogen at position 1 of the piperazine.

- A methyl group at position 3 of the piperazine.

- Stereochemistry : The (R) configuration at the 3-methyl-bearing carbon.

Molecular Architecture: Pyridine-Piperazine Hybrid Systems

The molecular architecture of this compound consists of two heterocyclic systems: a pyridine ring and a piperazine ring , connected via a single bond between the pyridine’s 2-position and the piperazine’s 1-position (Figure 1). Key structural features include:

| Feature | Description |

|---|---|

| Pyridine ring | Aromatic six-membered ring with nitrogen at position 1 and chlorine at position 3. |

| Piperazine ring | Saturated six-membered ring with nitrogen atoms at positions 1 and 4. |

| Substituents | - Methyl group at piperazine position 3 (chiral center). |

| Bond angles | Pyridine C-N-C angle: ~117°; Piperazine N-C-C angles: ~109° (tetrahedral geometry). |

| Conjugation | Limited conjugation between pyridine and piperazine due to single-bond linkage. |

The chlorine atom on the pyridine ring induces electron-withdrawing effects, polarizing the aromatic system and influencing intermolecular interactions. The piperazine ring adopts a chair conformation, with the methyl group occupying an axial or equatorial position depending on steric and electronic factors.

Stereochemical Configuration and Enantiomeric Purity

The chiral center at the 3-methyl position of the piperazine ring confers stereochemical complexity. The (R) configuration is determined by the Cahn-Ingold-Prelog priority rules:

- Priority assignments :

- Highest priority: Nitrogen (piperazine ring).

- Second priority: Methyl group.

- Third priority: Adjacent CH₂ group.

- Lowest priority: Hydrogen.

- Stereodescriptor : The spatial arrangement of substituents results in the (R) configuration.

Enantiomeric purity is critical for applications requiring stereoselectivity. Chiral HPLC methods, such as those employing cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralcel OD-R), are widely used to resolve enantiomers. For example, a validated method reported a resolution factor (Rₛ) > 2.0 for (R)- and (S)-enantiomers, with a limit of quantification (LOQ) of 0.25 μM.

Table 1: Analytical Parameters for Enantiomeric Separation

| Parameter | Value |

|---|---|

| Column | Chiralcel OD-R (150 × 4.6 mm, 5 μm) |

| Mobile Phase | Hexane:Ethanol:Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R) | 12.3 min |

| Retention Time (S) | 14.1 min |

Comparative Analysis of Racemic vs. Enantiopure Forms

The racemic mixture (1:1 ratio of R and S enantiomers) and enantiopure (R) form exhibit distinct physicochemical and functional properties:

Table 2: Racemic vs. Enantiopure Comparison

| Property | Racemic Mixture | (R)-Enantiomer |

|---|---|---|

| Melting Point | 156–158°C | 162–164°C |

| Optical Rotation | 0° (non-chiral) | +24.5° (c = 1, MeOH) |

| Solubility (H₂O) | 1.2 mg/mL | 0.9 mg/mL |

| HPLC Elution Order | Two peaks (R: 12.3 min; S: 14.1 min) | Single peak (12.3 min) |

The enantiopure (R) form often displays enhanced biological specificity due to stereoselective interactions with chiral targets. For instance, in receptor-binding studies, the (R) enantiomer of structurally related piperazine derivatives showed 10-fold higher affinity for serotonin receptors compared to the (S) enantiomer. Racemic mixtures, however, are easier to synthesize but require resolution steps for applications demanding enantiopurity.

Properties

IUPAC Name |

(3R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-8-7-14(6-5-12-8)10-9(11)3-2-4-13-10/h2-4,8,12H,5-7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHUFGHPYQTYIP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470154 | |

| Record name | (3R)-1-(3-Chloropyridin-2-yl)-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393513-95-6 | |

| Record name | (3R)-1-(3-Chloropyridin-2-yl)-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine is a piperazine derivative notable for its potential biological activities, particularly in pharmacology. Its structure features a chloropyridine substituent and a methyl group, which contribute to its interaction with various biological targets. This compound has garnered attention for its applications in drug development and therapeutic interventions.

- Molecular Formula : CHClN

- Molecular Weight : 211.69 g/mol

- Density : 1.157 g/cm³

- Boiling Point : 335.1 ºC at 760 mmHg

- Flash Point : 156.5 ºC

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Pharmacological Applications

This compound has shown promise in various pharmacological contexts, including:

- Receptor Binding Affinity : Studies indicate that it interacts with specific receptors, which is critical for understanding its pharmacodynamics and potential therapeutic uses.

- Antagonistic Properties : It has been evaluated as a potential antagonist for the cannabinoid receptor type 1 (CB1), suggesting its role in managing obesity and metabolic disorders .

2. Antiviral Activity

Recent research highlights the compound's efficacy against viral targets:

- SARS-CoV-2 Protease Inhibition : Similar compounds have demonstrated potent inhibition of SARS-CoV-2 3CL protease, indicating a potential pathway for developing antiviral agents .

3. Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed in various cell lines:

- Cell Proliferation Inhibition : In vitro studies show that certain derivatives exhibit significant inhibitory effects on cell proliferation, particularly in hepatic stellate cells, which are relevant in liver fibrosis models .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Compounds with variations in the piperazine ring or substituents on the chloropyridine moiety have been synthesized and tested for improved efficacy against specific biological targets .

Case Studies

Several case studies illustrate the compound's potential:

Case Study 1: CB1 Receptor Antagonism

A study investigated the effects of various piperazine derivatives on CB1 receptors, revealing that modifications to the piperazine structure could enhance selectivity and potency. The most promising derivatives showed significant antagonistic activity with minimal side effects, paving the way for further clinical evaluation .

Case Study 2: Antiviral Efficacy

In another study focusing on SARS-CoV-2, a series of chloropyridine derivatives were synthesized and tested for their ability to inhibit viral proteases. The results indicated that certain modifications to the core structure led to enhanced antiviral activity, suggesting that this compound could serve as a lead compound for developing new antiviral therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 211.69 g/mol |

| Density | 1.157 g/cm³ |

| Boiling Point | 335.1 ºC |

| Flash Point | 156.5 ºC |

Scientific Research Applications

Pharmaceutical Development

The primary application of (R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine lies in its potential as a pharmaceutical agent. Its structural characteristics enable it to interact with various biological targets, making it a candidate for drug development. The compound's ability to bind to specific receptors has been studied extensively, revealing significant implications for its use in treating various conditions.

Binding Affinity Studies

Research has shown that this compound exhibits notable binding affinity to several receptors involved in neurological and inflammatory processes. For instance, it has been investigated as a potential antagonist for the P2X4 receptor, which plays a critical role in neuroinflammation and chronic pain management . This receptor is also implicated in cancer biology, suggesting that the compound may have applications in oncology.

Anti-Cancer Applications

Recent studies have highlighted the anti-cancer potential of this compound. Its structural analogs have been synthesized and evaluated for their efficacy against various cancer cell lines.

Case Studies

In one study, derivatives of piperazine were synthesized and tested against hematological cancer cell lines. The results indicated that certain compounds exhibited cytotoxic effects, promoting apoptosis through the upregulation of genes such as p53 and Bax . This suggests that this compound and its derivatives could serve as promising candidates for further development as anti-cancer agents.

| Compound | Activity | Target |

|---|---|---|

| This compound | Cytotoxicity | Hematological cancers |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one | Apoptosis induction | Myeloma, leukemia |

Synthesis and Modification

The synthetic accessibility of this compound allows for modifications that can enhance its biological activity or selectivity. Various synthetic routes have been established, enabling researchers to explore different derivatives and their respective pharmacological profiles.

Synthetic Routes

The synthesis typically involves key steps such as the formation of the piperazine ring followed by the introduction of the chloropyridine moiety. These methodologies underline the compound's versatility as a building block in medicinal chemistry.

Comparison with Similar Compounds

Piperazine Derivatives in Kinase Inhibitors

The 3-methylpiperazine moiety is a common structural motif in kinase inhibitors. Key comparisons include:

- Key Insight : The methyl group’s position on the piperazine ring (e.g., 3-methyl vs. gem-dimethyl) significantly impacts metabolic stability and isoform selectivity. The (R)-enantiomer of 3-methylpiperazine in the target compound may offer superior target engagement compared to (S)-configured analogs, as seen in PAK4 inhibitors .

Piperazine vs. Piperidine Derivatives

Replacement of piperazine with piperidine alters ring basicity and conformational flexibility:

Chloropyridinyl-Containing Agrochemicals

The 3-chloropyridin-2-yl group is a hallmark of insecticides like Rynaxypyr:

- Key Insight: The 3-chloropyridinyl group enhances insecticidal activity by targeting insect-specific ryanodine receptors. While the target compound lacks the hydrazine moiety of Rynaxypyr, its piperazine core could be leveraged for novel agrochemical applications .

Substituent Effects on Piperazine Derivatives

Variations in substituents dramatically alter biological and physicochemical properties:

- Key Insight : The 3-methyl group in the target compound balances steric effects and metabolic resistance, while the 3-chloropyridinyl group provides electronic modulation for target binding.

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine typically involves:

- Formation of the 3-chloropyridin-2-yl intermediate or precursor.

- Construction of the piperazine ring bearing the methyl substituent at the 3-position.

- Coupling or substitution reactions to attach the 3-chloropyridin-2-yl moiety to the piperazine nitrogen.

- Resolution or asymmetric synthesis to obtain the (R)-enantiomer.

Preparation of 3-Chloropyridin-2-yl Precursors

A key intermediate is 3-chloro-2-hydrazinopyridine, which can be synthesized by nucleophilic substitution of 2,3-dichloropyridine with hydrazine hydrate in ethanol, refluxed for extended periods (e.g., 72 hours) to yield 3-chloro-2-hydrazinopyridine in good yield.

| Step | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,3-Dichloropyridine + Hydrazine hydrate | Ethanol, reflux 72 h | 3-Chloro-2-hydrazinopyridine | Not specified | Long reflux to ensure substitution |

This intermediate can be further reacted with aldehydes (e.g., substituted benzaldehydes) in ethanol with acetic acid catalysis at room temperature to form hydrazone derivatives, which are useful for further transformations.

Piperazine Ring Construction and Substitution

The piperazine nucleus bearing the 3-methyl substituent can be synthesized via multi-step reactions involving:

- Reaction of diethanolamine with thionyl chloride to form di(2-chloroethyl)methylamine.

- Subsequent reaction with 3-chloroaniline to yield 1-(3-chlorophenyl)piperazine hydrochloride.

- Further alkylation with 1-bromo-3-chloropropane to form piperazine intermediates with desired substituents.

Although these examples focus on phenyl-substituted piperazines, the methodology is adaptable for pyridinyl substituents such as 3-chloropyridin-2-yl.

| Step | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Diethanolamine + Thionyl chloride | Chloroform solvent | Di(2-chloroethyl)methylamine | Not specified | Formation of chlorinated amine |

| 2 | 3-Chloroaniline + Di(2-chloroethyl)methylamine hydrochloride | Dimethylbenzene solvent | 1-(3-chlorophenyl)piperazine hydrochloride | Not specified | Piperazine ring formation |

| 3 | 1-(3-chlorophenyl)piperazine hydrochloride + 1-bromo-3-chloropropane | 0-10°C, aqueous/acetone | Piperazine intermediate with chloropropyl substituent | ~65% | Alkylation step |

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Outcome/Product | Yield/Notes |

|---|---|---|---|

| Synthesis of 3-chloro-2-hydrazinopyridine | 2,3-dichloropyridine + hydrazine hydrate, ethanol, reflux | 3-chloro-2-hydrazinopyridine | Good yield, 72h reflux |

| Formation of hydrazone derivatives | 3-chloro-2-hydrazinopyridine + aldehydes, ethanol, acetic acid | Hydrazone derivatives of pyridine | ~71% yield, room temp reaction |

| Piperazine ring construction | Diethanolamine + thionyl chloride; then 3-chloroaniline; then alkylation with 1-bromo-3-chloropropane | Piperazine intermediates with chloropyridinyl groups | Moderate to good yields (~65%) |

| Enantioselective synthesis or resolution | Chiral catalysts or resolution methods (not detailed) | This compound | Enantiomerically enriched product |

Research Findings and Notes

- The preparation methods emphasize mild reaction conditions such as room temperature stirring or low-temperature alkylation to maintain product purity and avoid racemization.

- Recrystallization from solvents like ethanol or petroleum ether is used to purify intermediates and final products.

- Reaction monitoring by thin-layer chromatography ensures completion and high purity.

- The synthetic routes are designed to be scalable and practical, with moderate to good yields reported for key steps.

- The molecular characteristics of this compound include a molecular weight of 211.69 g/mol, density 1.157 g/cm³, and boiling point around 335°C, indicating thermal stability suitable for pharmaceutical intermediates.

Q & A

Q. What are the standard synthetic routes for (R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine, and what are the critical steps for ensuring stereochemical purity?

Methodological Answer: The synthesis typically involves coupling 3-chloropyridin-2-amine derivatives with chiral piperazine intermediates. A common approach uses peptide coupling reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base to activate carboxylic acid intermediates, followed by nucleophilic substitution or reductive amination . For stereochemical control, chiral resolution via preparative chiral HPLC or asymmetric catalysis (e.g., chiral ligands) is critical. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures removal of diastereomers.

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve signals for the pyridine ring (δ 7.5–8.5 ppm) and piperazine protons (δ 2.5–4.0 ppm). The (R)-configuration induces distinct splitting patterns due to restricted rotation .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or methyl groups).

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>95%), while chiral columns (e.g., Chiralpak AD-H) verify enantiomeric excess .

Q. What are the recommended storage conditions and stability considerations for this compound?

Methodological Answer: Store under inert atmosphere (argon) at –20°C in sealed, light-protected containers. Stability studies (TGA/DSC) indicate decomposition above 150°C. Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the chloropyridine or piperazine moieties .

Advanced Research Questions

Q. How can conflicting crystallographic data on the compound’s stereochemistry be resolved?

Methodological Answer: Use single-crystal X-ray diffraction with SHELXL for refinement . Key steps:

- Grow crystals via slow evaporation (e.g., from ethanol/water).

- Collect data at low temperature (100 K) to minimize thermal motion.

- Refine Flack parameter to confirm absolute configuration. Discrepancies in reported structures often arise from twinning or poor data resolution; re-measurement with synchrotron radiation improves accuracy .

Q. How can synthetic yields be optimized when scaling up reactions?

Methodological Answer:

- Solvent Optimization : Replace DMF with less viscous solvents (e.g., THF) to enhance mixing in large batches.

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.

- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically. Evidence from analogous piperazine syntheses suggests yields improve from 60% to >85% with these adjustments .

Q. What strategies are effective for evaluating the compound’s biological activity in receptor-binding assays?

Methodological Answer:

- Target Selection : Prioritize receptors with homology to known piperazine targets (e.g., 5-HT or dopamine receptors).

- Assay Design :

Q. How can discrepancies in reported NMR data be addressed?

Methodological Answer:

- Solvent Effects : Replicate experiments in the same solvent as literature (e.g., DMSO vs. CDCl₃).

- pH Adjustment : Protonation of the piperazine nitrogen alters splitting patterns; use buffer systems (e.g., phosphate) to standardize pH .

- Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening signals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.